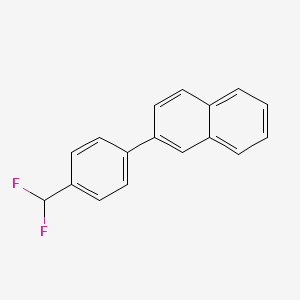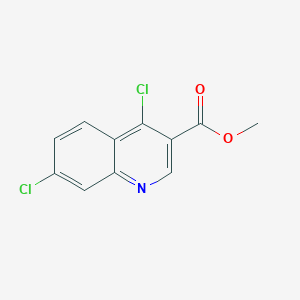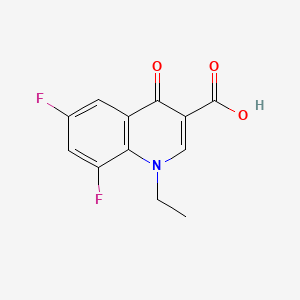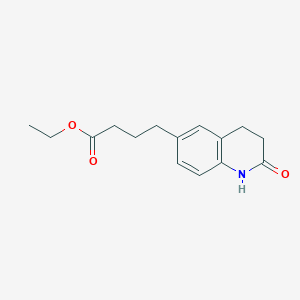
2-(4-(Difluoromethyl)phenyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Difluorometil)fenil)naftaleno es un compuesto orgánico con la fórmula molecular C17H12F2. Es un derivado del naftaleno, donde uno de los átomos de hidrógeno se reemplaza por un grupo 4-(difluorometil)fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-(Difluorometil)fenil)naftaleno generalmente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es un acoplamiento cruzado catalizado por paladio entre un haluro de arilo y un compuesto organoboro. Las condiciones generales de reacción incluyen el uso de un catalizador de paladio, una base y un solvente como tolueno o etanol. La reacción se lleva a cabo bajo una atmósfera inerte, generalmente nitrógeno o argón, para evitar la oxidación de los reactivos .
Métodos de producción industrial
En un entorno industrial, la producción de 2-(4-(Difluorometil)fenil)naftaleno se puede escalar optimizando las condiciones de reacción. Esto incluye el uso de concentraciones más altas de reactivos, catalizadores más eficientes y reactores de flujo continuo para mejorar el rendimiento y reducir el tiempo de producción. La purificación del producto final generalmente se logra mediante recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-(Difluorometil)fenil)naftaleno puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas u otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden convertir el grupo difluorometil en un grupo metil u otras formas reducidas.
Sustitución: Las reacciones de sustitución aromática electrófila pueden introducir diferentes grupos funcionales en el anillo de naftaleno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador de paladio.
Sustitución: Reactivos como bromo (Br2) o ácido nítrico (HNO3) se pueden utilizar para reacciones de halogenación o nitración, respectivamente.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir naftoquinonas, mientras que las reacciones de sustitución pueden introducir halógenos, grupos nitro u otros grupos funcionales en el anillo de naftaleno.
Aplicaciones Científicas De Investigación
2-(4-(Difluorometil)fenil)naftaleno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Se puede utilizar en la producción de tintes, pigmentos y otros productos químicos especializados .
Mecanismo De Acción
El mecanismo de acción de 2-(4-(Difluorometil)fenil)naftaleno implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El grupo difluorometil puede mejorar la afinidad de unión y la selectividad del compuesto para estos objetivos, lo que lleva a efectos biológicos específicos. Las vías involucradas pueden variar dependiendo de la aplicación, pero pueden incluir transducción de señales, regulación metabólica o expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-Metilfenil)naftaleno: Estructura similar pero con un grupo metil en lugar de un grupo difluorometil.
2-(4-Clorofenil)naftaleno: Contiene un átomo de cloro en lugar de un grupo difluorometil.
2-(4-Trifluorometil)fenil)naftaleno: Tiene un grupo trifluorometil en lugar de un grupo difluorometil.
Singularidad
2-(4-(Difluorometil)fenil)naftaleno es único debido a la presencia del grupo difluorometil, que puede influir en su reactividad química y actividad biológica. El grupo difluorometil puede mejorar la estabilidad del compuesto, la lipofilia y la capacidad de interactuar con objetivos moleculares específicos, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C17H12F2 |
|---|---|
Peso molecular |
254.27 g/mol |
Nombre IUPAC |
2-[4-(difluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2/c18-17(19)14-8-5-13(6-9-14)16-10-7-12-3-1-2-4-15(12)11-16/h1-11,17H |
Clave InChI |
GOTSKHSRRQJIKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)
![Cyclohexanamine, N-[2-(triethylsilyl)propylidene]-](/img/structure/B11859082.png)





![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)
![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
